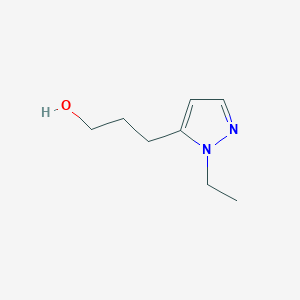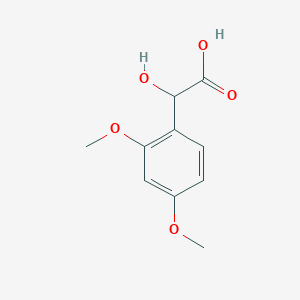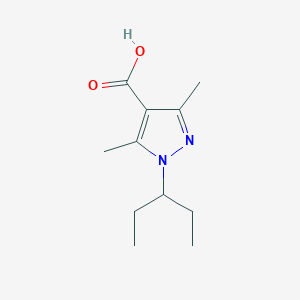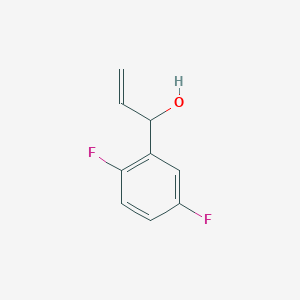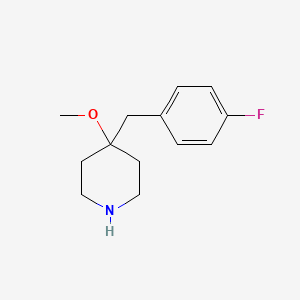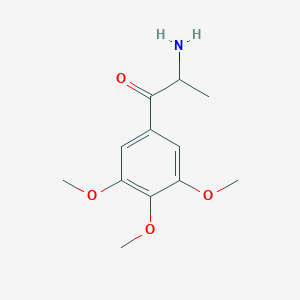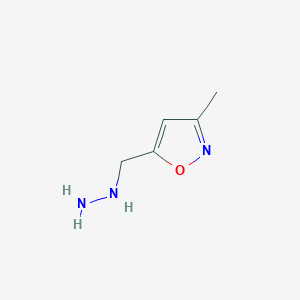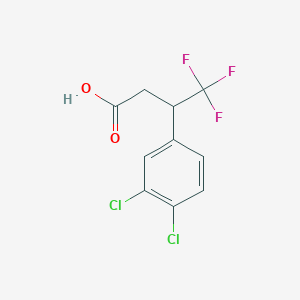![molecular formula C5H11Br2NO2 B13605875 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide](/img/structure/B13605875.png)
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide is a chemical compound with the molecular formula C5H11Br2NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromomethyl group attached to a dioxolane ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide typically involves the reaction of 2-bromomethyl-1,3-dioxolane with methanamine in the presence of hydrobromic acid. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Common solvents like dichloromethane or ethanol
Catalysts: Acidic catalysts such as hydrobromic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, safety, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted dioxolane derivatives.
Oxidation: Production of aldehydes or carboxylic acids.
Reduction: Generation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide is utilized in various scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromomethyl-1,3-dioxolane
- Bromoacetaldehyde ethylene acetal
Comparison
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide is unique due to the presence of the methanamine group, which enhances its reactivity and potential applications. Compared to similar compounds like 2-bromomethyl-1,3-dioxolane, it offers additional functionalization possibilities and broader utility in research and industrial applications.
Eigenschaften
Molekularformel |
C5H11Br2NO2 |
|---|---|
Molekulargewicht |
276.95 g/mol |
IUPAC-Name |
[2-(bromomethyl)-1,3-dioxolan-2-yl]methanamine;hydrobromide |
InChI |
InChI=1S/C5H10BrNO2.BrH/c6-3-5(4-7)8-1-2-9-5;/h1-4,7H2;1H |
InChI-Schlüssel |
YDZUAPWNTVHTQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)(CN)CBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)

